4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid
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Overview
Description
4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C15H10N2O3 and a molecular weight of 266.25 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinazoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinazoline derivatives with different substituents.
Reduction: Dihydroquinazoline derivatives.
Substitution: Phenyl-substituted quinazoline derivatives.
Scientific Research Applications
4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid: This compound has a similar structure but includes a sulfanyl group, which can alter its chemical properties and biological activities.
3-(4-Chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives: These compounds have halogen substitutions, which can enhance their anti-inflammatory and analgesic properties.
Uniqueness
4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid is unique due to its specific structural features, such as the phenyl group and the carboxylic acid moiety, which contribute to its distinct chemical reactivity and biological activities.
Biological Activity
4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
The compound is classified under the quinazoline derivatives, characterized by the following properties:
- IUPAC Name : this compound
- Molecular Formula : C15H10N2O3
- Molecular Weight : 266.26 g/mol
Anti-inflammatory Activity
Recent studies have highlighted the potential of this compound as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. Inhibition of sEH has been linked to reduced inflammation and improved endothelial function:
- Inhibition Potency : Compounds derived from this scaffold exhibited IC50 values ranging from 0.30 to 0.66 μM against sEH, demonstrating significant anti-inflammatory potential .
Antimicrobial Activity
The antibacterial properties of related quinazoline derivatives have also been investigated. For instance, certain structural modifications have led to enhanced antibacterial efficacy:
Compound | Structure Modification | Activity (IC50) |
---|---|---|
Compound 18 | 5-amino-7-(2-aminoethyl)thio | Most active against various bacterial strains |
Compound 34 | Neopentyl-carboxamide | Significant inhibition of leukotriene formation |
These findings suggest that structural variations can significantly influence biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug development .
Antifungal Activity
In addition to anti-inflammatory and antibacterial properties, some derivatives have shown promising antifungal activity. For instance, compounds synthesized from renewable resources demonstrated high inhibition rates against various fungal pathogens:
Compound | Target Fungi | Inhibition Rate (%) |
---|---|---|
Compound 7b | Alternaria solani | 85.9 |
Compound 7l | Rhizoctonia solani | 80.7 |
These results indicate that specific modifications can enhance antifungal properties, making these compounds viable candidates for further development in agricultural applications .
Case Studies
-
Study on sEH Inhibition :
In a study aimed at developing new sEH inhibitors, researchers synthesized several analogues of quinazoline derivatives. The results showed that compounds with specific amide and thiobenzyl substitutions exhibited potent sEH inhibition while maintaining low toxicity profiles in vitro . -
Antibacterial Screening :
A series of thio-substituted quinazolines were evaluated for their antibacterial activity against a panel of bacterial strains. The study concluded that certain modifications at the C-5 and C-7 positions significantly enhanced the antibacterial efficacy, with some compounds showing comparable activity to standard antibiotics .
Properties
IUPAC Name |
4-oxo-3-phenylquinazoline-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12-7-6-10(15(19)20)8-13(12)16-9-17(14)11-4-2-1-3-5-11/h1-9H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCJQKZPDYFEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.